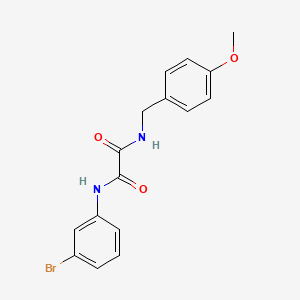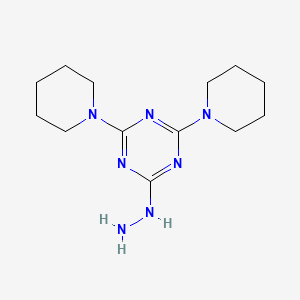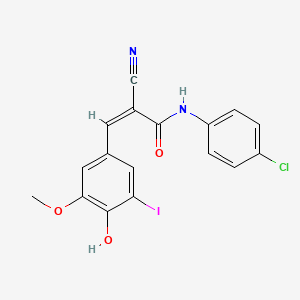
N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as BMB-4, is a chemical compound that belongs to the family of benzamides. It is a synthetic compound that has been developed for its potential use in cancer research. BMB-4 is known to inhibit the growth of cancer cells by targeting a specific protein called Hsp90.
作用機序
N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide is known to bind to the ATP-binding site of Hsp90, which is essential for its function. This binding disrupts the interaction between Hsp90 and its client proteins, leading to their degradation. The degradation of these proteins ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for the spread of cancer. In addition, N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to inhibit angiogenesis, the formation of new blood vessels that are essential for the growth and spread of cancer.
実験室実験の利点と制限
One of the advantages of using N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its specificity for Hsp90. This allows researchers to study the role of Hsp90 in cancer cell growth and survival. However, one of the limitations of using N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide is its toxicity. N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to be toxic to normal cells at high concentrations, which limits its use in vivo.
将来の方向性
There are several future directions for the study of N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide. One direction is to develop more potent and selective Hsp90 inhibitors that have lower toxicity. Another direction is to study the combination of N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the use of N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide in the treatment of other diseases, such as neurodegenerative diseases, is an area of potential future research.
合成法
The synthesis of N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide involves several steps, starting with the reaction of 3-bromophenylboronic acid and 4-methoxybenzylamine to form the intermediate compound. This intermediate is then coupled with ethylenediamine and the resulting product is purified to obtain N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide.
科学的研究の応用
N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide works by binding to the Hsp90 protein, which is involved in the folding and stabilization of many proteins that are essential for cancer cell growth and survival. By inhibiting Hsp90, N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide disrupts the function of these proteins and leads to cell death.
特性
IUPAC Name |
N'-(3-bromophenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-22-14-7-5-11(6-8-14)10-18-15(20)16(21)19-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQIVYBORIXZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4934551.png)
![2,6-dimethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4934554.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide](/img/structure/B4934558.png)

![2-methoxy-N-(1-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4934572.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4934578.png)
![2-[(4-fluorobenzyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934581.png)
![N-allyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B4934589.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4934603.png)
![3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4934610.png)
![2-[5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4934643.png)
![N-{1-[1-(2,4,5-trifluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4934649.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)